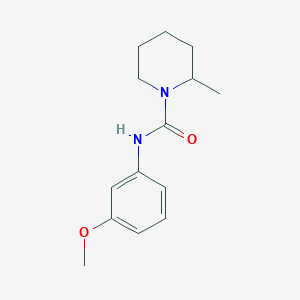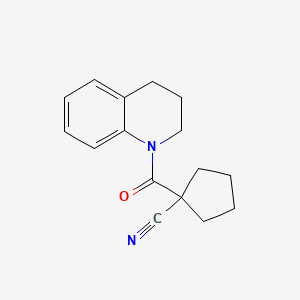![molecular formula C15H17N3O B7508502 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea, also known as MP-10, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against several pathogenic bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and signaling pathways involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress in animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to exhibit antimicrobial activity against several pathogenic bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea in lab experiments is its versatility. It has been found to exhibit a wide range of biological activities, making it useful for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and can be optimized for high yield and purity. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy in animal models of these diseases. Another area of interest is its potential as an antimicrobial agent. Further studies are needed to determine the spectrum of activity of this compound against various pathogenic bacteria and fungi and to determine its potential as a treatment for infectious diseases. Additionally, further studies are needed to determine the potential toxicity of this compound and to optimize its synthesis method for high yield and purity.
Métodos De Síntesis
The synthesis of 1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea involves the reaction of 4-methylbenzylamine with 3-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield this compound. This method has been optimized for high yield and purity and has been used in several studies.
Propiedades
IUPAC Name |
1-methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-5-7-13(8-6-12)11-18(2)15(19)17-14-4-3-9-16-10-14/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPBHLUPWUYYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)
![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)


![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)


![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
